3-Chloro-4-isopropylaniline
Description
3-Chloro-4-isopropylaniline (CAS 5211-04-1) is a halogenated aniline derivative characterized by a chlorine substituent at the 3-position and an isopropyl group at the 4-position of the benzene ring. This highlights the importance of precise chemical identification.
Properties
CAS No. |
52789-33-0 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
3-chloro-4-propan-2-ylaniline |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 |
InChI Key |
RROSMHZQLKYMGM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)N)Cl |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The following table compares 3-Chloro-4-isopropylaniline with five structurally related chloro-aniline derivatives, emphasizing substituents, molecular formulas, and key physical properties:
*Full name: 4-(4-(3-(2-(4-chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline
Functional Group Impact on Properties
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The chlorine atom in all compounds enhances electrophilic substitution resistance but increases molecular polarity. Oxygen-Containing Groups: The isopropoxy group in 3-chloro-4-propan-2-yloxyaniline introduces ether solubility and lowers volatility compared to alkyl-substituted analogs .
- Safety and Handling: 4-Chloro-N-(cyclopropylmethyl)aniline has well-documented first-aid protocols for inhalation, skin contact, and ingestion, suggesting higher industrial relevance . Limited hazard data for 3-chloro-4-propan-2-yloxyaniline implies caution in handling due to unknown risks .
Key Research Findings
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